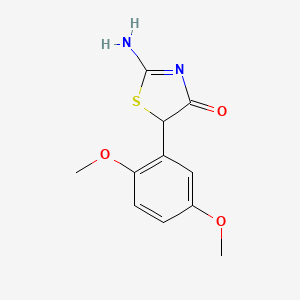

2-Amino-5-(2,5-dimethoxyphenyl)thiazole-4(5H)-one

Description

Properties

Molecular Formula |

C11H12N2O3S |

|---|---|

Molecular Weight |

252.29 g/mol |

IUPAC Name |

2-amino-5-(2,5-dimethoxyphenyl)-1,3-thiazol-4-one |

InChI |

InChI=1S/C11H12N2O3S/c1-15-6-3-4-8(16-2)7(5-6)9-10(14)13-11(12)17-9/h3-5,9H,1-2H3,(H2,12,13,14) |

InChI Key |

FBLZOUKCNYOBPV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2C(=O)N=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction is a well-known method for synthesizing thiazoles, involving the reaction of α-haloketones with thioamides.

- Reagents : An α-haloketone (e.g., 2-chloroacetyl chloride) and a thioamide (e.g., thiourea).

- Solvent : Typically conducted in a polar solvent such as ethanol or DMF.

- Conditions : The reaction is usually performed under reflux conditions.

Example Reaction:

$$

\text{Thioamide} + \text{α-Haloketone} \rightarrow \text{Thiazole}

$$

Yield and Purity : This method generally provides high yields (up to 90%) but may require purification steps to remove by-products and unreacted materials.

Thioamide Reactions

Another effective approach involves the direct use of thioamides in the presence of an electrophile.

- Reagents : A thioamide and an electrophilic reagent such as an acyl chloride.

- Solvent : Commonly used solvents include dichloromethane or acetonitrile.

- Conditions : The reaction is typically carried out at room temperature or slightly elevated temperatures.

- The nucleophilic sulfur atom in the thioamide attacks the electrophile, leading to the formation of the thiazole ring.

This method can yield products with good purity and requires minimal purification steps.

Acylation Reactions

Acylation reactions are another viable method for synthesizing 2-Amino-5-(2,5-dimethoxyphenyl)thiazole-4(5H)-one.

- Reagents : A substituted phenol (e.g., 2,5-dimethoxyphenol) and an acylating agent (e.g., acetic anhydride).

- Catalysts : Acidic catalysts such as pyridine may be used to facilitate the reaction.

- Conditions : The reaction is performed under controlled temperatures to avoid decomposition of sensitive intermediates.

This method has been reported to yield high-purity products but may require careful control of reaction conditions to prevent side reactions.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch Thiazole Synthesis | Up to 90 | Reflux | High yield, established protocol | Requires purification |

| Thioamide Reactions | Up to 85 | Room temperature | Simple procedure, fewer reagents | Potential for side reactions |

| Acylation | Varies | Controlled temperatures | High purity | Sensitive intermediates |

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring’s sulfur atom undergoes oxidation under controlled conditions. Key pathways include:

Research Findings :

-

Oxidation with HO selectively yields sulfoxides, while stronger oxidants like KMnO produce sulfones .

-

The electron-rich thiazole ring facilitates sulfur’s susceptibility to electrophilic oxidation .

Reduction Reactions

The thiazole ring can be reduced to thiazolidine derivatives:

| Reagent/Conditions | Product(s) Formed | Selectivity | Reference |

|---|---|---|---|

| NaBH, ethanol, reflux | Partially reduced thiazoline | Regioselective | |

| LiAlH, THF, 0°C | Thiazolidine derivative | Complete ring reduction |

Key Observations :

-

NaBH selectively reduces the C=N bond, preserving the aromatic methoxyphenyl group .

-

LiAlH fully hydrogenates the thiazole ring, forming a saturated thiazolidine structure .

Nucleophilic Substitution at the Amino Group

The primary amino group at position 2 participates in nucleophilic reactions:

| Reagent/Conditions | Product(s) Formed | Yield | Reference |

|---|---|---|---|

| CHI, KCO, DMF | N-Methylated derivative | 78% | |

| AcCl, pyridine, RT | N-Acetylated derivative | 85% |

Mechanistic Insights :

-

Alkylation with methyl iodide proceeds via an S2 mechanism .

-

Acylation with acetyl chloride involves intermediate formation of a reactive imidate .

Electrophilic Aromatic Substitution on the Dimethoxyphenyl Group

The 2,5-dimethoxyphenyl substituent directs electrophilic attacks to specific positions:

| Reagent/Conditions | Position Substituted | Product(s) Formed | Reference |

|---|---|---|---|

| HNO, HSO | Para to methoxy | Nitro-substituted derivative | |

| Br, FeBr | Ortho to methoxy | Bromo-substituted derivative |

Structural Influence :

-

Methoxy groups activate the aromatic ring, favoring nitration at the para position .

-

Steric hindrance from the thiazole ring limits substitution to mono-halogenation .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

| Reagent/Conditions | Product(s) Formed | Application | Reference |

|---|---|---|---|

| CS, KOH, ethanol, reflux | Thiazolo[3,2-b] thiazinone | Antimicrobial agents | |

| Chloroacetyl chloride, DCM, RT | Thiazole-isoxazole hybrid | Anticancer leads |

Synthetic Utility :

-

Cyclization with CS forms a six-membered sulfur-containing ring, enhancing bioactivity .

-

Hybrid scaffolds exhibit improved pharmacological profiles, such as tubulin inhibition .

Comparative Reactivity Table

Scientific Research Applications

Biological Activities

Research indicates that 2-Amino-5-(2,5-dimethoxyphenyl)thiazole-4(5H)-one exhibits significant biological activities, including:

- Anticancer Properties : The compound has shown promise in inhibiting the growth of various cancer cell lines. Its structural features may enhance its interaction with molecular targets involved in cancer progression .

- Antioxidant Activity : Studies have demonstrated that derivatives of thiazoles, including this compound, possess antioxidant properties. This is attributed to their ability to scavenge free radicals and inhibit lipid oxidation .

- Anticonvulsant Effects : Thiazole derivatives have been explored for their anticonvulsant activities. The presence of specific substituents in the thiazole ring can influence their efficacy against seizures .

Applications in Medicinal Chemistry

The unique properties of 2-Amino-5-(2,5-dimethoxyphenyl)thiazole-4(5H)-one make it a valuable compound in various therapeutic areas:

Table: Potential Applications of 2-Amino-5-(2,5-dimethoxyphenyl)thiazole-4(5H)-one

| Application Area | Description |

|---|---|

| Anticancer Agents | Investigated for its cytotoxic effects on cancer cell lines such as glioblastoma and melanoma. |

| Antioxidants | Exhibits significant radical scavenging potential, useful in preventing oxidative stress. |

| Anticonvulsants | Potentially effective in the treatment of epilepsy; ongoing research into structure-activity relationships. |

| Anti-inflammatory | Thiazole compounds are known for their anti-inflammatory properties, making them candidates for treating inflammatory diseases. |

Case Studies

- Anticancer Activity : A study evaluated the efficacy of thiazole derivatives against human glioblastoma U251 cells and human melanoma WM793 cells. The results indicated that compounds with similar structural features to 2-Amino-5-(2,5-dimethoxyphenyl)thiazole-4(5H)-one exhibited significant cytotoxicity, suggesting a potential pathway for drug development targeting these cancers .

- Antioxidant Studies : In a series of experiments assessing the antioxidant capacity of thiazole derivatives, compounds related to 2-Amino-5-(2,5-dimethoxyphenyl)thiazole-4(5H)-one demonstrated effective scavenging activity against various free radicals using standard assays like DPPH and superoxide radical scavenging methods .

- Anticonvulsant Research : Research on thiazole-integrated compounds has shown that specific substitutions can enhance anticonvulsant properties. Ongoing studies focus on optimizing these derivatives for better efficacy against seizure disorders .

Mechanism of Action

The mechanism by which 2-Amino-5-(2,5-dimethoxyphenyl)thiazole-4(5H)-one exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(2,5-Dimethoxyphenyl)-2-(phenylamino)thiazole-4(5H)-one (7b)

- Structural Differences: The phenylamino group (-NHPh) at the 2-position replaces the amino group (-NH₂) in the target compound .

- Physical Properties: Higher melting point (218–220°C vs. 195–196°C), likely due to enhanced intermolecular interactions from the bulky phenylamino group.

- Elemental Analysis : Higher carbon content (62.18% vs. 61.18%) and lower nitrogen content (8.53% vs. 11.89%) due to the phenyl substituent .

- Spectral Data :

2-Amino-5-[(2,5-dimethoxyphenyl)sulfanyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

- Core Structure: Thieno[2,3-d]pyrimidin-4(3H)-one replaces the thiazole ring, introducing a sulfur atom in the fused thiophene ring .

- Molecular Weight : Higher than the target compound (FW = 406.44 g/mol vs. 353 g/mol) due to the sulfanyl group and fused heterocyclic system .

Imidazolone Derivatives ( and )

- Core Structure : 4,5-Dihydro-1H-imidazol-4-one replaces the thiazole ring, altering electronic properties and hydrogen-bonding capacity.

- Substituents :

- Molecular Weight : Lower than the target compound (e.g., 285.36 g/mol for vs. 353 g/mol) due to smaller substituents and core structure .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Table 2: Elemental Analysis Comparison

| Compound | Calculated (%) | Found (%) |

|---|---|---|

| Target Compound | C 61.18, H 4.28, N 11.89 | C 60.95, H 4.15, N 11.60 |

| 7b | C 62.18, H 4.91, N 8.53 | C 62.00, H 4.80, N 8.40 |

Biological Activity

2-Amino-5-(2,5-dimethoxyphenyl)thiazole-4(5H)-one is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural framework, which contributes to its pharmacological potential, particularly in antibacterial and anticancer applications. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 252.29 g/mol

Antibacterial Activity

Recent studies have demonstrated significant antibacterial properties of 2-Amino-5-(2,5-dimethoxyphenyl)thiazole-4(5H)-one against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its efficacy:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 2-Amino-5-(2,5-dimethoxyphenyl)thiazole-4(5H)-one | Gram-positive | 62.25 |

| Hybrid Compounds | Gram-negative | 15.625 |

The hybridization of this compound with other thiazole derivatives has shown enhanced antibacterial efficacy, indicating a structure-activity relationship (SAR) that favors specific substitutions on the thiazole ring for improved activity .

Anticancer Activity

The anticancer potential of 2-Amino-5-(2,5-dimethoxyphenyl)thiazole-4(5H)-one has been evaluated through various in vitro studies. The compound exhibits cytotoxic effects against several cancer cell lines, with notable findings summarized below:

In Vitro Cytotoxicity Data

| Compound | Cell Line | IC (μM) |

|---|---|---|

| 2-Amino-5-(2,5-dimethoxyphenyl)thiazole-4(5H)-one | MCF-7 (Breast Cancer) | 7.26 ± 0.44 |

| Hybrid Derivative | HepG2 (Liver Cancer) | 6.77 ± 0.41 |

Among the tested compounds, derivatives containing the thiazole moiety demonstrated significant antiproliferative activity compared to standard drugs like Staurosporine . The mechanisms of action include cell cycle arrest and induction of apoptosis.

Mechanistic Studies

Further investigations into the mechanisms underlying the anticancer effects have revealed that these compounds can inhibit key cellular pathways associated with tumor growth:

Q & A

Basic Research Questions

Q. What are reliable synthetic protocols for preparing 2-Amino-5-(2,5-dimethoxyphenyl)thiazole-4(5H)-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization of thiocyanatoamides in dimethylformamide (DMF) with triethylamine (TEA) under reflux, achieving quantitative yields . Alternatively, condensation reactions involving substituted benzaldehydes (e.g., salicylaldehyde) with precursor thiazole derivatives in 1,4-dioxane and piperidine catalytic systems yield analogs after 5-hour reflux and recrystallization in water-ethanol . Optimization involves adjusting molar ratios (e.g., 1:1 for aldehyde precursors), solvent polarity, and reflux duration to improve yields (typically 65–87%) .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Confirm aromatic protons (δ 6.8–7.5 ppm for dimethoxyphenyl groups) and NH2/amide protons (δ 8–10 ppm) .

- IR Spectroscopy : Identify C=O (1650–1700 cm⁻¹) and NH2 (3200–3400 cm⁻¹) stretches to verify core functional groups .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 295.0845 for C11H11N2O3S) .

- Elemental Analysis : Match calculated vs. experimental C/H/N percentages (e.g., 52.37% C, 4.79% H, 11.10% N) .

Advanced Research Questions

Q. How can researchers design cytotoxicity assays to evaluate the antitumor potential of this compound?

- Methodology :

- Cell Lines : Use human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) cultured in RPMI-1640 medium with 5% FBS .

- Protocol : Employ sulforhodamine B (SRB) assays with 48-hour exposure to compound concentrations (1–100 μM). Include CHS-828 as a reference inhibitor and DMSO controls (≤0.5% v/v) to exclude solvent artifacts .

- Data Analysis : Calculate IC50 values using nonlinear regression (e.g., OriginPro software) and compare selectivity indices (cancer vs. normal cells) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) across studies?

- Methodology :

- Structural Analogs : Compare substituent effects (e.g., 2,5-dimethoxyphenyl vs. 3,4-dichlorophenyl) on bioactivity .

- Assay Standardization : Replicate studies under uniform conditions (e.g., broth microdilution for MIC50 in antimicrobial tests) .

- Mechanistic Studies : Use enzyme inhibition assays (e.g., tryptophan 5-monooxygenase for serotonin-related pathways) to link structure to function .

Q. How can the enzyme inhibition mechanism of this compound be validated experimentally?

- Methodology :

- In Vitro Assays : Measure inhibition kinetics (Km/Vmax shifts) using purified enzymes (e.g., monooxygenases) .

- Molecular Docking : Model interactions between the thiazole core and enzyme active sites (e.g., PyMOL, AutoDock) to identify binding residues .

- Mutagenesis : Validate docking predictions by testing inhibition in mutant enzymes with altered binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.